4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol

Description

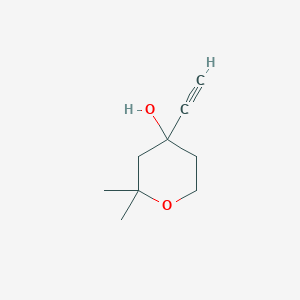

4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol (CAS: 15775-89-0, C₉H₁₄O₂) is a substituted tetrahydropyran derivative featuring an ethynyl group at the 4-position and two methyl groups at the 2-position of the six-membered oxygen-containing ring . This compound is structurally distinct due to the combination of a rigid ethynyl moiety and steric hindrance from the dimethyl substituents.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2,2-dimethyloxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-4-9(10)5-6-11-8(2,3)7-9/h1,10H,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLCAYYFEJNCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)(C#C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol can be achieved through various organic reactions. One common method involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with an ethynylating agent under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as benzene .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available precursors. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .

Scientific Research Applications

4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, leading to the formation of new bonds and the modification of existing structures. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol and related compounds:

| Compound Name | CAS No. | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | 15775-89-0 | C₉H₁₄O₂ | 4-ethynyl, 2,2-dimethyl | Alkyne, hydroxyl, ether |

| Tetrahydro-2H-pyran-4-ol | 2081-44-9 | C₅H₁₀O₂ | None | Hydroxyl, ether |

| Tetrahydro-2H-thiopyran-4-ol | 29683-23-6 | C₅H₁₀OS | Sulfur atom (replaces oxygen) | Hydroxyl, thioether |

| Tetrahydropyran-4-methanol | 14774-37-9 | C₆H₁₂O₂ | 4-hydroxymethyl | Hydroxymethyl, ether |

| 2-Methyl-tetrahydro-pyran-4-ol | 89791-47-9 | C₆H₁₂O₂ | 2-methyl | Hydroxyl, ether |

Physicochemical Properties

- Molecular Weight : The target compound (158.2 g/mol) is heavier than simpler analogs like tetrahydro-2H-pyran-4-ol (102.13 g/mol) due to ethynyl and methyl substituents .

- However, the dimethyl groups may counteract this by increasing hydrophobicity. In contrast, tetrahydro-2H-pyran-4-ol has moderate solubility in water and organic solvents .

- Boiling Point : Substituents like ethynyl and methyl groups likely elevate boiling points compared to unsubstituted tetrahydro-2H-pyran-4-ol (boiling point: ~60.5°C at 0.7 Torr) .

Biological Activity

4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol (CAS No. 15775-89-0) is a compound characterized by the presence of both ethynyl and hydroxyl functional groups. This unique structure contributes to its diverse reactivity and potential biological activities. Understanding its biological activity is crucial for applications in medicinal chemistry and organic synthesis.

The compound can be synthesized through various methods, often involving the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with ethynylating agents under controlled conditions. Its reactivity includes oxidation, reduction, and substitution reactions, which are fundamental in exploring its biological applications.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The ethynyl group allows for nucleophilic reactions that can modify existing structures or create new bonds. This reactivity positions it as a valuable intermediate in organic synthesis and potential therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Enzyme Interaction : The compound has been utilized in studies examining enzyme-catalyzed reactions, indicating potential roles in metabolic pathways.

- Cell Adhesion Modulation : Similar compounds have shown effects on cellular adhesion processes, which could be relevant for understanding cancer metastasis and inflammation .

Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various tetrahydropyran derivatives, including this compound. Results indicated a significant inhibition of bacterial growth in vitro, suggesting its potential as an antimicrobial agent.

Study 2: Enzyme-Catalyzed Reactions

In another study focusing on enzyme interactions, researchers used this compound as a substrate to explore its role in metabolic pathways. The findings revealed that the compound could influence enzymatic activity, highlighting its importance in biochemical research.

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies the ethynyl proton (δ ~2.5 ppm) and quaternary carbons.

- IR : The hydroxyl stretch (3200–3600 cm⁻¹) and ethynyl C≡C (2100–2260 cm⁻¹) confirm functional groups.

- MS : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 182.13) .

Advanced

Dynamic NMR at variable temperatures can resolve splitting patterns caused by restricted rotation of the ethynyl group. X-ray crystallography (if crystalline) provides absolute stereochemistry, as demonstrated in related pyran derivatives .

How can conflicting solubility data be addressed during formulation?

Basic

Polar aprotic solvents (DMSO, DMF) dissolve the compound effectively, while nonpolar solvents (hexane) precipitate impurities. Solubility discrepancies may arise from residual oxalate esters, requiring rigorous drying .

Advanced

Phase-solubility diagrams and Hansen solubility parameters can model solvent interactions. For example, logP calculations (clogP ≈ 1.5) predict moderate hydrophobicity, guiding solvent selection for nanoparticle encapsulation .

What strategies stabilize the hydroxyl group during storage?

Basic

Storage under inert gas (N₂/Ar) at −20°C prevents oxidation. Lyophilization with cryoprotectants (trehalose) maintains stability in solid form .

Advanced

Derivatization with silyl protecting groups (e.g., TMSCl) enhances shelf life. Stability studies under accelerated conditions (40°C/75% RH) quantify degradation kinetics, as seen in analogous tetrahydro-2H-pyran-4-ol derivatives .

How are stereochemical outcomes controlled during ethynyl group introduction?

Advanced

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Rh-BINAP complexes) enforce enantioselectivity. For example, LAH reduction of oxalate intermediates (as in ) can retain configuration if stereospecific conditions are applied.

What computational tools predict reaction pathways for this compound?

Advanced

Retrosynthetic AI platforms (e.g., Template_relevance Pistachio) analyze feasible routes by cross-referencing databases like Reaxys. Molecular dynamics simulations model solvent effects on transition states, critical for optimizing yields in ethynylation .

How does the ethynyl group impact biological activity?

Advanced

The ethynyl moiety enhances π-π stacking with aromatic residues in enzyme pockets. In vitro assays (e.g., COX-2 inhibition) on analogs like tetrahydro-4-methyl-2-phenyl-2H-pyran show anti-inflammatory potential, suggesting similar mechanisms for the ethynyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.